N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide
Description
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide (CAS 1026785-12-5) is a chiral sulfonamide derivative with a pentafluorophenyl substituent. Its molecular formula is C20H15F5N2O2S, and it is widely utilized as an intermediate in asymmetric catalysis and pharmaceutical research. The compound’s stereochemistry and electron-withdrawing pentafluoro group enhance its utility in stabilizing metal-ligand complexes, particularly in enantioselective reactions .
Properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F5N2O2S/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11/h1-10,18-19,27H,26H2/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFFQNROWDDLTM-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676884 | |
| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026785-12-5 | |
| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-(+)-N-(Pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Diamine Intermediate Synthesis
The (1R,2R)-1,2-diphenylethane-1,2-diamine backbone is synthesized via Sharpless asymmetric dihydroxylation followed by Curtius rearrangement. Stilbene undergoes dihydroxylation with AD-mix-β to yield (1R,2R)-1,2-diphenylethane-1,2-diol, which is converted to the diazide via mesylation and azide displacement. Catalytic hydrogenation reduces the azides to primary amines while preserving stereochemistry.
Table 1: Key Parameters for Diamine Synthesis
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Dihydroxylation | AD-mix-β, tert-butanol/H2O (1:1), 0°C | 78 | >99 |
| Diazide Formation | MsCl, Et3N, CH2Cl2; NaN3, DMF, 60°C | 85 | 98 |
| Hydrogenation | H2 (1 atm), 10% Pd/C, EtOAc, RT | 92 | 99 |
Sulfonylation with Pentafluorobenzenesulfonyl Chloride
The diamine reacts with 2,3,4,5,6-pentafluorobenzenesulfonyl chloride in dichloromethane under Schotten-Baumann conditions. Triethylamine (2.2 equiv) is added dropwise at 0°C to maintain pH 8–9, minimizing side reactions. The reaction proceeds at 25°C for 12 hours, achieving 89% conversion.
Equation 1: Sulfonamide Formation
$$
\text{(1R,2R)-diamine} + \text{C}6\text{F}5\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{N-((1R,2R)-2-Amino-1,2-diphenylethyl)-C}6\text{F}5\text{SO}2\text{NH}2 + \text{HCl}
$$
Reaction Optimization and Kinetic Analysis
Solvent and Base Screening
Polar aprotic solvents (DMF, THF) reduce yields due to sulfonyl chloride hydrolysis. Dichloromethane maximizes nucleophilicity of the amine while stabilizing the sulfonyl chloride. Tributylamine offers no advantage over triethylamine in suppressing HCl-mediated side reactions.
Table 2: Solvent and Base Impact on Yield
| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | Et3N | 25 | 89 | 98 |
| THF | Et3N | 25 | 62 | 85 |
| DCM | i-Pr2NEt | 25 | 87 | 97 |
| DCM | Pyridine | 0→25 | 76 | 94 |
Stereochemical Integrity Monitoring
Chiral HPLC (Chiralpak IA-3 column, 75:25 hexane/ethanol) confirms retention of configuration during sulfonylation. The diastereomeric excess remains >98% post-reaction, validated by comparison to authentic (1R,2R) and (1S,2S) standards.
Workup and Purification
Isolation Protocol
Post-reaction, the mixture is washed with 5% citric acid (2×50 mL) to remove excess base, followed by saturated NaHCO3 (2×50 mL) to eliminate residual HCl. The organic layer is dried over Na2SO4 and concentrated. Crude product is recrystallized from ethyl acetate/hexane (1:3) to afford white crystals (mp 148–150°C).
Table 3: Crystallization Conditions
| Solvent System | Temp (°C) | Recovery (%) | Purity (%) |
|---|---|---|---|
| EtOAc/Hexane | 4 | 78 | 99.5 |
| MeOH/H2O | 25 | 65 | 98.1 |
| Acetone/Hexane | -20 | 71 | 99.2 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC (C18, 50:50 MeCN/H2O + 0.1% TFA) shows a single peak at 8.7 min (λ = 254 nm), confirming >98% purity.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chiral center and the pentafluorobenzene sulfonamide group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in the sulfonamide substituent, impacting electronic, steric, and physicochemical properties.
Key Observations :
- The pentafluorophenyl group in the target compound increases molecular weight and electron-withdrawing capacity compared to methyl or trifluoromethyl analogs.
- Triisopropylbenzenesulfonamide derivatives (e.g., 852212-92-1) introduce steric bulk, which is critical for modulating substrate access in catalytic cycles .
- Optical purity is highest (≥99% e.e.) in methanesulfonamide derivatives, underscoring their use in chiral applications .
Key Observations :
Biological Activity
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide (CAS No. 1026785-12-5) is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 442.40 g/mol
- Boiling Point : Not specified
- Solubility : Poorly soluble in water
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its sulfonamide group is known to mimic p-amino benzoic acid (PABA), a substrate for bacterial dihydropteroate synthase.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various strains of bacteria. The fluorinated aromatic ring enhances its lipophilicity, allowing better membrane penetration.
- Anticancer Potential : Some research indicates that the compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various sulfonamides including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -
Cytotoxicity Assays :
- In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound reduced cell viability in a dose-dependent manner.
Concentration (µM) Cell Viability (%) 10 85 25 65 50 40 -
Mechanistic Insights :
- The compound was shown to activate the intrinsic apoptotic pathway in cancer cells by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic proteins such as Bcl-2.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide?
- Methodology :
- Synthesis : React (1R,2R)-1,2-diphenylethylenediamine with 2,3,4,5,6-pentafluorobenzenesulfonyl chloride under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane. Triethylamine is typically used as a base to neutralize HCl byproducts .
- Purification : Employ column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the enantiomerically pure product .
Q. How can the stereochemical integrity and structural conformation of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Use H and F NMR to confirm the absence of diastereomers and verify the (R,R) configuration .
- X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement of the sulfonamide and diphenylethylamine moieties .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₀H₁₇F₅N₂O₂S) .
Advanced Research Questions
Q. What role does this compound play in asymmetric catalysis, particularly in ruthenium-mediated hydrogenation?
- Application : The sulfonamide acts as a chiral ligand in Ru(II) complexes (e.g., RuCl(R,R)-Fsdpen), enabling asymmetric transfer hydrogenation of ketones. The pentafluoroaryl group enhances electron-withdrawing effects, stabilizing the metal center and improving enantioselectivity .
- Experimental Design :
- Catalytic Testing : Evaluate turnover frequency (TOF) and enantiomeric excess (ee) in model reactions (e.g., acetophenone reduction) under varying temperatures and solvent systems (e.g., iPrOH/H₂O) .
- Mechanistic Insight : Use DFT calculations to study the ligand’s influence on the Ru center’s electronic environment .
Q. What strategies are effective for resolving racemic mixtures of this sulfonamide during synthesis?
- Chiral Resolution Methods :
- Diastereomeric Salt Formation : Treat the racemate with a chiral acid (e.g., L-tartaric acid) in ethanol, followed by fractional crystallization .
- Kinetic Resolution : Use enantioselective enzymatic hydrolysis with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
Q. How does the compound’s stability vary under different experimental conditions (e.g., temperature, pH)?
- Stability Studies :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., melting point ~244°C) .
- pH Sensitivity : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via LC-MS. The sulfonamide group is stable in acidic conditions but hydrolyzes slowly in alkaline media .
- Storage Recommendations : Store at 0–6°C in airtight containers under nitrogen to prevent oxidation .
Q. How does this sulfonamide compare to analogs (e.g., trifluoromethanesulfonamide derivatives) in catalytic and biological applications?
- Comparative Analysis :
- Biological Relevance : The pentafluoro derivative shows higher binding affinity to chiral receptors in enzyme inhibition assays due to enhanced hydrophobic interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
